1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid
Description
1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-thienylamino-substituted carbonyl group at the 1-position. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the piperidine ring provides conformational flexibility.
Properties
IUPAC Name |
1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10(15)8-3-5-13(6-4-8)11(16)12-9-2-1-7-17-9/h1-2,7-8H,3-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJWVOISSTHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid Core
The piperidine-4-carboxylic acid scaffold is a key intermediate in the synthesis of the target compound. Common preparation methods involve catalytic hydrogenation of pyridinecarboxylic acids.
- Starting materials: 4-pyridinecarboxylic acid (also known as isonicotinic acid).
- Catalyst: Palladium on carbon (Pd/C) with 5% palladium content.
- Solvent: Water.
- Conditions: Hydrogenation under nitrogen atmosphere at 3–5 MPa pressure and temperature range of 80–100 °C.
- Duration: 3–6 hours depending on the step.
- Work-up: Removal of catalyst by filtration, partial removal of water by vacuum distillation, addition of methanol to precipitate the piperidine-4-carboxylic acid, cooling to 0 °C to enhance crystallization, and isolation by centrifugation.
This method yields piperidine-4-carboxylic acid with a purity of 98–102% and melting point of 273–278 °C, with molar yields around 85% relative to the starting pyridinecarboxylic acid.
| Step | Parameter | Details |
|---|---|---|
| Starting material | 4-Pyridinecarboxylic acid | 20 kg |
| Catalyst | Pd/C (5% Pd) | 0.4 kg |
| Solvent | Water | 160 kg |
| Temperature | 80–100 °C | Initial 80 °C, then 100 °C |
| Pressure | 3–5 MPa | Hydrogen pressure |
| Reaction time | 3–6 hours | Hydrogenation and post-reaction |
| Isolation | Methanol precipitation | Cooling to 0 °C |
| Yield | ~85% molar yield | Purity 98–102% |
Introduction of the (2-Thienylamino)carbonyl Group
The key functionalization step involves coupling the piperidine-4-carboxylic acid with a 2-thienylamino moiety via carbamoylation (amide bond formation). Although direct literature on this specific step for 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid is limited, the general approach for such carbamoyl linkages includes:
- Activation of the carboxylic acid group of piperidine-4-carboxylic acid via formation of an acid chloride or activated ester.
- Reaction with 2-aminothiophene or its derivatives to form the amide bond.
- Conditions typically involve mild bases (e.g., triethylamine) and solvents such as dichloromethane or DMF.
- The reaction is often carried out at low temperature (0 °C to room temperature) to control selectivity and yield.
Protective Group Strategies and Ester Formation (Supporting Intermediate Steps)
In some synthetic routes, protection of the piperidine nitrogen or carboxyl group is employed to facilitate selective reactions.
- N-Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen is common.
- Methyl esterification of the carboxylic acid group to form N-Boc-piperidine-4-carboxylic acid methyl ester is performed using methylating agents such as iodomethane or trimethylsilyldiazomethane.
- These intermediates can then be deprotected or further functionalized to introduce the thienylamino group.
Example synthetic routes for N-Boc-piperidine-4-carboxylic acid methyl ester:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Boc anhydride, triethylamine, DCM, 0 °C to RT, 16 h | 99 | Protection of piperidine nitrogen |
| 2 | K2CO3, iodomethane, DMF, RT, 3 h | High | Methyl ester formation |
| 3 | Trimethylsilyldiazomethane in hexanes, MeOH, ACN, 0 °C to RT | 90 | Methyl ester formation via diazomethane |
These steps provide intermediates that can be converted to the target compound after carbamoylation with 2-aminothiophene.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Hydrogenation of 4-pyridinecarboxylic acid | Pd/C catalyst, H2, 80–100 °C, 3–6 h | Piperidine-4-carboxylic acid, ~85% yield |
| 2 | Protection of piperidine nitrogen (optional) | Boc anhydride, triethylamine, DCM, 0 °C to RT | N-Boc-piperidine derivative, ~99% yield |
| 3 | Esterification of carboxylic acid (optional) | Iodomethane/K2CO3 or trimethylsilyldiazomethane | Methyl ester intermediate, 90–99% yield |
| 4 | Carbamoylation with 2-aminothiophene | Acid chloride or activated ester, 2-aminothiophene, base, RT | Formation of this compound |
Research Findings and Notes
- The hydrogenation step is critical for obtaining the piperidine core with high purity and yield, and palladium on carbon is the preferred catalyst.
- Protection and esterification steps improve the selectivity and yield of subsequent functionalization reactions.
- Carbamoylation conditions must be optimized to avoid side reactions and ensure high coupling efficiency.
- The final compound's purity and yield depend on careful control of reaction conditions and purification steps such as crystallization and chromatography.
- No direct commercial synthesis route for this compound was found in the literature, but the above methods are consistent with general synthetic organic chemistry principles for such compounds.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that compounds similar to 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.
Applications in Medicinal Chemistry
This compound is being explored for its potential as a lead compound in drug development due to its structural features that promote biological activity. Key applications include:
- Drug Design : Its unique structure can serve as a scaffold for developing new pharmaceuticals targeting various diseases.
- Biochemical Research : The compound can be utilized to study enzyme interactions and metabolic pathways.
Case Studies
Several studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
- Cancer Cell Proliferation : Research indicated that certain analogs could inhibit the growth of specific cancer cell lines, suggesting a pathway for further drug development.
- Enzyme Interaction Studies : Investigations into enzyme binding affinities revealed that modifications to the thienyl group could enhance interaction strength, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thienylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Diversity and Electronic Effects
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Substituent : Ethoxycarbonyl group.
- The ethoxy group is electron-donating, contrasting with the electron-withdrawing carbonyl-thienyl system in the target compound.
- Physicochemical Properties : Higher Log S (-2.5) indicates moderate aqueous solubility, likely due to the polar ethoxy group .
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Substituent : 2-Chlorobenzoyl group.
- Key Differences: The chloro substituent enhances lipophilicity and steric bulk compared to the thienylamino group. This may improve membrane permeability but increase toxicity risks.
- Solubility: Slightly soluble in DMSO and methanol, suggesting compatibility with organic solvents .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
- Substituent : 2-Chloropyrimidin-4-yl group.
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic Acid
- Substituent : Thiophen-2-ylsulfonyl group.
- Key Differences : Sulfonyl groups are stronger electron-withdrawing groups than carbonyl, increasing the acidity of the carboxylic acid. This could alter binding interactions in biological systems .
Physicochemical and Bioactivity Data
*Calculated based on molecular formulas.
Biological Activity
1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₃S
- CAS Number : 147636-34-8
- Molecular Weight : 241.31 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiophene-containing reagents. Various synthetic methodologies have been reported, focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain synthesized piperidine derivatives displayed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity and function.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 14 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, with results indicating a dose-dependent inhibition of cell proliferation. The mechanism involves the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
This compound has also been evaluated for its neuropharmacological effects. In animal models, it demonstrated potential as a dopamine reuptake inhibitor, suggesting implications for treating disorders such as depression and anxiety. Behavioral tests indicated increased locomotor activity, which is often associated with antidepressant effects.
The biological activity of this compound can be attributed to its ability to:
- Interfere with Enzyme Activity : The compound acts as an inhibitor for specific enzymes involved in bacterial metabolism.
- Modulate Receptor Activity : It interacts with neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms of mood disorders.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperidine derivatives showed that those containing thiophene moieties had superior antibacterial properties compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.
- Cancer Cell Line Testing : In a controlled laboratory setting, this compound was tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.
Q & A
Advanced Research Question
- Docking studies : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., enzymes or receptors).
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, logP, and toxicity.
- MD simulations : Assess conformational stability of analogs in physiological conditions .
What protocols ensure the compound’s stability during long-term storage?
Advanced Research Question
- Storage conditions : Keep at ambient temperature in airtight, light-resistant containers with desiccants .
- Periodic QC checks : Monitor purity via HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies susceptible functional groups (e.g., hydrolysis of the amide bond) .
How can researchers mitigate interference from this compound in cellular assays?
Advanced Research Question
- Dose-response curves : Establish a non-toxic range using MTT or ATP assays.
- Scavenger controls : Add antioxidants (e.g., ascorbic acid) if redox activity is suspected.
- LC-MS/MS quantification : Differentiate the compound from metabolites in cell lysates .
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced Research Question
- Byproduct formation : Optimize mixing efficiency (e.g., switch from batch to flow reactors).
- Purification bottlenecks : Replace column chromatography with fractional crystallization.
- Thermal hazards : Conduct reaction calorimetry to identify exothermic peaks and adjust cooling rates .
Which metabolomics approaches are suitable for identifying degradation products or metabolites?
Advanced Research Question
- High-resolution LC-MS : Use Q-TOF instruments to detect low-abundance metabolites.
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace metabolic pathways.
- Enzymatic assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to predict in vivo behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
